molecular formula C9H15ClN2 B2418746 (2-M-tolyl-ethyl)-hydrazine hydrochloride CAS No. 97294-52-5

(2-M-tolyl-ethyl)-hydrazine hydrochloride

Cat. No.: B2418746
CAS No.: 97294-52-5
M. Wt: 186.68
InChI Key: DBXLKELWROUMOO-UHFFFAOYSA-N
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Description

(2-M-tolyl-ethyl)-hydrazine hydrochloride is a chemical compound with significant applications in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-M-tolyl-ethyl)-hydrazine hydrochloride typically involves the reaction of (2-M-tolyl-ethyl)-amine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

(2-M-tolyl-ethyl)-amine+Hydrazine hydrate+HCl(2-M-tolyl-ethyl)-hydrazine hydrochloride\text{(2-M-tolyl-ethyl)-amine} + \text{Hydrazine hydrate} + \text{HCl} \rightarrow \text{this compound} (2-M-tolyl-ethyl)-amine+Hydrazine hydrate+HCl→(2-M-tolyl-ethyl)-hydrazine hydrochloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(2-M-tolyl-ethyl)-hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines or other reduced compounds.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(2-M-tolyl-ethyl)-hydrazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

    Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-M-tolyl-ethyl)-hydrazine hydrochloride involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating electrons to electrophilic centers. This property makes it valuable in organic synthesis and medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    (2-M-tolyl-ethyl)-amine: A precursor in the synthesis of (2-M-tolyl-ethyl)-hydrazine hydrochloride.

    Hydrazine hydrate: A reagent used in the synthesis of hydrazine derivatives.

    (2-M-tolyl-ethyl)-hydrazine: A related compound with similar chemical properties.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research.

Properties

IUPAC Name

2-(3-methylphenyl)ethylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.ClH/c1-8-3-2-4-9(7-8)5-6-11-10;/h2-4,7,11H,5-6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXLKELWROUMOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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